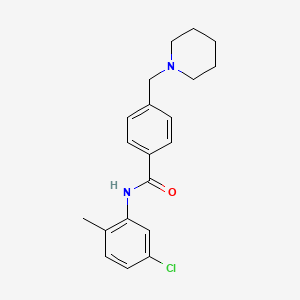
N-(5-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of addiction and other neurological disorders.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of addiction and other neurological disorders. It has been shown to be a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. By inhibiting HDAC, N-(5-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to increase the expression of genes that are involved in the regulation of synaptic plasticity, learning, and memory.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide is based on its ability to inhibit HDAC, which leads to an increase in the expression of genes that are involved in the regulation of synaptic plasticity, learning, and memory. This, in turn, leads to an increase in the number and strength of synaptic connections in the brain, which has been shown to be beneficial in the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects, including an increase in the expression of genes that are involved in the regulation of synaptic plasticity, learning, and memory. It has also been shown to increase the number and strength of synaptic connections in the brain, which has been shown to be beneficial in the treatment of addiction and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide for lab experiments is its ability to selectively inhibit HDAC, which allows for the study of the role of HDAC in the regulation of gene expression and synaptic plasticity. However, one limitation of N-(5-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are a number of future directions for research on N-(5-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide, including the development of more potent and selective HDAC inhibitors, the investigation of the role of HDAC in the regulation of other neurological disorders, and the development of new therapeutic applications for N-(5-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(5-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide, as well as its potential side effects and limitations.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-15-5-10-18(21)13-19(15)22-20(24)17-8-6-16(7-9-17)14-23-11-3-2-4-12-23/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFAVVDXZMRUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440079.png)
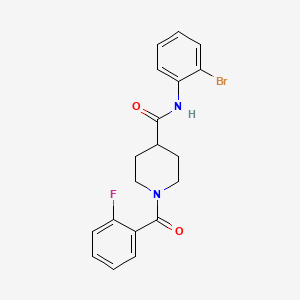
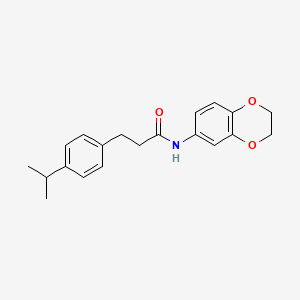
![ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate](/img/structure/B4440098.png)
![3-methyl-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B4440103.png)
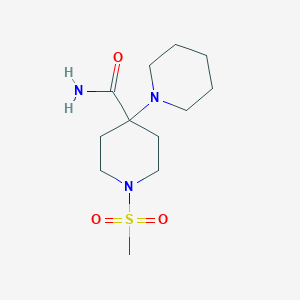
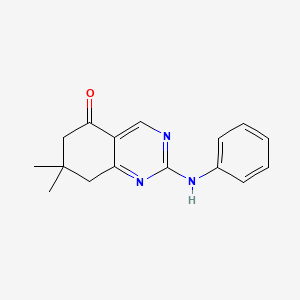
![5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4440117.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4440125.png)
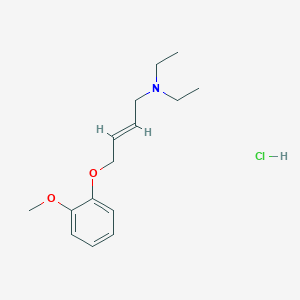
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B4440143.png)
![1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4440153.png)

![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4440168.png)